molecular formula C8H6ClF3O B1610029 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol CAS No. 251352-64-4

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1610029
CAS No.: 251352-64-4
M. Wt: 210.58 g/mol
InChI Key: HCCWDTPILJKWCQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a chlorophenyl group and a trifluoroethanol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2-chlorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst such as boron trifluoride etherate, which facilitates the formation of the desired product through a nucleophilic addition reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-chlorobenzaldehyde or 2-chlorobenzoic acid, while reduction can produce 2-chlorophenylethanol.

Scientific Research Applications

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with various molecular targets. The trifluoroethanol moiety can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorophenyl group can participate in aromatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylethanol: Similar in structure but lacks the trifluoroethanol moiety.

    2,2,2-Trifluoroethanol: Contains the trifluoroethanol group but lacks the chlorophenyl group.

    2-Chlorobenzyl alcohol: Similar aromatic structure but different functional groups.

Uniqueness

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is unique due to the combination of the chlorophenyl and trifluoroethanol groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(2-chlorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCWDTPILJKWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436455
Record name 1-(2-chlorophenyl)-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251352-64-4
Record name 1-(2-chlorophenyl)-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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